molecular formula C20H17N3O4S B2863624 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide CAS No. 1396771-62-2

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide

Cat. No.: B2863624
CAS No.: 1396771-62-2
M. Wt: 395.43
InChI Key: MSRBSPOKBDXNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be depicted as follows:

C19H18N2O3S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties, combined with a thiazole and azetidine framework that may enhance its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer effects. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver), HCT116 (colon), and MCF-7 (breast).
  • IC50 Values : The synthesized compounds exhibited IC50 values ranging from 1.54 µM to 4.52 µM against these cell lines, indicating potent anticancer activity compared to standard drugs like doxorubicin .

Table 1: Cytotoxicity Results of Related Compounds

CompoundCell LineIC50 (µM)
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF-74.56
Compound AHepG22.38
Compound AHCT1161.54
Compound AMCF-74.52

The anticancer mechanisms of compounds related to This compound involve:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Assessment using annexin V-FITC indicated that these compounds promote apoptosis in cancer cells through modulation of mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .

Antidiabetic Potential

In addition to anticancer properties, some derivatives have shown promise in antidiabetic applications. For example, a related compound was evaluated for its ability to inhibit α-amylase:

  • IC50 Value : The compound displayed an IC50 value of 0.68 µM against α-amylase, indicating strong potential for managing blood glucose levels .

Case Studies

Several studies have investigated the biological activities of compounds similar to This compound :

  • Study on Cytotoxicity : A study reported that synthesized benzo[d][1,3]dioxole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
  • In Vivo Studies : In vivo experiments using diabetic mice showed that certain derivatives significantly reduced blood glucose levels after administration .

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-11-21-15-7-14(3-5-18(15)28-11)22-19(24)13-8-23(9-13)20(25)12-2-4-16-17(6-12)27-10-26-16/h2-7,13H,8-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRBSPOKBDXNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.